molecular formula C14H19F3N2 B5615225 1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B5615225
M. Wt: 272.31 g/mol
InChI Key: KBTDIEBBNRENFE-UHFFFAOYSA-N
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Description

1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a compound that features a piperazine ring substituted with an ethyl group and a trifluoromethylphenylmethyl group. The trifluoromethyl group is known for its significant role in enhancing the pharmacological properties of compounds, making them more lipophilic and metabolically stable . This compound is of interest in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles is another viable route .

Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is common in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are feasible, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Comparison with Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal drug.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine ring.

Uniqueness: 1-Ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic properties, such as increased metabolic stability and lipophilicity . This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and safety profiles.

Properties

IUPAC Name

1-ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-18-7-9-19(10-8-18)11-12-5-3-4-6-13(12)14(15,16)17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDIEBBNRENFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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